molecular formula C18H14F3N3O2 B2530399 N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1172963-86-8

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2530399
CAS No.: 1172963-86-8
M. Wt: 361.324
InChI Key: LGZLYSHVSUWYOP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by dual fluorophenyl substituents. The 3,4-difluorophenyl group at the amide nitrogen distinguishes it from analogs with mono-fluorinated or non-halogenated aryl groups. The 4-ethoxy substituent on the pyrazole ring and the 4-fluorophenyl group at the 1-position contribute to its structural uniqueness.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-12-5-8-14(20)15(21)9-12/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLYSHVSUWYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenyl groups: The fluorophenyl groups can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl boronic acids or halides.

    Formation of the carboxamide group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes and molecular parameters of the target compound with analogs:

Compound Name Molecular Formula Substituents (Pyrazole Position) Molecular Weight Key Structural Differences
Target Compound* Not explicitly given (inferred: ~C₂₄H₁₉F₃N₃O₂) 3: 4-ethoxy; 1: 4-fluorophenyl; Amide: 3,4-difluorophenyl ~380 (estimated) Dual fluorine atoms on amide aryl group
4h () C₂₈H₃₁BrN₄O₄S₂ 3: tert-butyl-4-hydroxyphenyl; 1: sulfonylphenyl 630.10 Bulky tert-butyl and sulfonyl groups
4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxybenzyl) () C₂₀H₂₀FN₃O₃ Amide: 4-methoxybenzyl 369.4 Methoxybenzyl vs. difluorophenyl amide
4-ethoxy-N-(2-methoxyethyl) analog () C₁₅H₁₈FN₃O₃ Amide: 2-methoxyethyl 307.32 Aliphatic vs. aromatic amide substituent
3-ethoxy-1-ethyl-N-(3-fluorophenyl) () C₁₄H₁₆FN₃O₂ 4: ethyl; Amide: 3-fluorophenyl 277.29 Ethyl at pyrazole 1-position; meta-F aryl

*Note: The target compound’s molecular formula is inferred based on structural analogs.

Key Observations:
  • Fluorine Substitution: The target compound’s 3,4-difluorophenyl amide group likely enhances electron-withdrawing effects and receptor-binding selectivity compared to mono-fluorinated (e.g., 3-fluorophenyl in ) or non-fluorinated analogs .
  • Ethoxy vs. Methoxy : The 4-ethoxy group on the pyrazole ring may increase lipophilicity and metabolic stability relative to methoxy-substituted analogs (e.g., ) .
  • Amide Substituents : Aromatic amide groups (e.g., difluorophenyl) could improve target affinity compared to aliphatic substituents (e.g., 2-methoxyethyl in ) .

Biological Activity

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and implications in medicinal chemistry.

Molecular Characteristics

The compound's molecular formula is C18H14F3N3O2C_{18}H_{14}F_{3}N_{3}O_{2} with a molecular weight of 361.3 g/mol. Its structure features a pyrazole ring substituted with ethoxy and fluorinated phenyl groups, which contribute to its stability and reactivity in biological systems .

PropertyValue
Common NameThis compound
CAS Number1172963-86-8
Molecular FormulaC18H14F3N3O2
Molecular Weight361.3 g/mol

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. Its structural features allow effective interaction with biological targets, potentially leading to therapeutic applications in treating various cancers .
  • Anti-inflammatory Properties : Similar compounds within the pyrazole class have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity. Studies on related pyrazole derivatives indicate their efficacy in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process .
  • Antimicrobial Effects : Initial findings suggest potential antimicrobial properties, although further research is necessary to confirm these effects and elucidate the mechanisms involved .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its interactions with specific enzymes and receptors may inhibit pathways critical for tumor growth and inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:

  • In Vitro Studies : Research has shown that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. These studies suggest that this compound may also exhibit similar cytotoxicity .
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate a favorable profile for this compound, suggesting good oral bioavailability and metabolic stability. These characteristics are essential for advancing the compound into clinical trials .

Q & A

Q. What are the key steps in synthesizing N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves:

  • Pyrazole ring formation : Hydrazine reacts with a 1,3-diketone under acidic/basic conditions to form the pyrazole core .
  • Substituent introduction :
  • 4-Fluorophenyl group: Attached via nucleophilic aromatic substitution using a fluorobenzene derivative.
  • 3,4-Difluorophenyl carboxamide: Formed by coupling an activated carboxylic acid intermediate with 3,4-difluoroaniline under amidation conditions .
    • Ethoxy group addition : Etherification using ethyl bromide or similar alkylating agents in the presence of a base (e.g., K₂CO₃) .
      Purification often employs column chromatography or recrystallization.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Fluorine environments are analyzed using ¹⁹F NMR .
  • FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., pyrazole and fluorophenyl planes) .
  • Mass spectrometry : Validates molecular weight (theoretical m/z: 385.35 for C₁₉H₁₄F₃N₃O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include:

  • Temperature : Controlled heating (e.g., 80–100°C) during pyrazole ring formation minimizes side products .
  • Catalysts : Use of Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Gradient elution in HPLC or chiral columns for enantiomer separation .

Q. What structural features influence the compound’s biological activity, and how can SAR be analyzed?

Substituent effects on activity include:

Substituent Effect on Activity Reference
Ethoxy group Enhances metabolic stability by reducing oxidative degradation .
3,4-Difluorophenyl Increases lipophilicity and target binding affinity (e.g., kinase inhibition) .
4-Fluorophenyl Modulates solubility and π-π stacking interactions in protein pockets .
SAR is evaluated via:
  • In vitro assays : Dose-response curves for enzyme inhibition (e.g., IC₅₀ values).
  • Computational docking : Molecular dynamics simulations to predict binding modes .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Dihedral angle variations : X-ray data show differences in ring planarity (e.g., pyrazole vs. fluorophenyl dihedrals range from 3.6° to 16.4°) due to synthesis conditions .
  • Hydrogen bonding : Intramolecular N–H···N bonds stabilize conformations, while C–H···π interactions influence crystal packing .
  • Polymorphism screening : Differential scanning calorimetry (DSC) identifies thermodynamically stable forms for consistent bioactivity .

Methodological Notes

  • Data contradiction resolution : Cross-validate NMR and X-ray results with computational models (e.g., DFT calculations for bond lengths/angles) .
  • Biological assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

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